molecular formula C14H14N2O4 B2356457 Methyl 2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetate CAS No. 923077-74-1

Methyl 2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetate

Cat. No.: B2356457
CAS No.: 923077-74-1
M. Wt: 274.276
InChI Key: AKDVQRWUHCRGDM-UHFFFAOYSA-N
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Description

Methyl 2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetate is a chemical compound with the molecular formula C14H14N2O4 It is a derivative of pyridazine, a heterocyclic compound containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetate typically involves the reaction of 2-methoxybenzaldehyde with hydrazine hydrate to form 2-(2-methoxyphenyl)hydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyridazinone derivative. The final step involves esterification with methanol in the presence of an acid catalyst to produce this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce reaction times and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Methyl 2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: This compound has a similar structure but contains a quinazolinone moiety instead of a pyridazinone.

    Methyl [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate: A closely related compound with slight variations in its molecular structure

Uniqueness

Methyl 2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetate is unique due to its specific pyridazinone structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .

Properties

IUPAC Name

methyl 2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-19-12-6-4-3-5-10(12)11-7-8-13(17)16(15-11)9-14(18)20-2/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDVQRWUHCRGDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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